2,3-Epoxypropyl nitrate

Catalog No.
S3317122
CAS No.
27814-48-8
M.F
C3H5NO4
M. Wt
119.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Epoxypropyl nitrate

CAS Number

27814-48-8

Product Name

2,3-Epoxypropyl nitrate

IUPAC Name

oxiran-2-ylmethyl nitrate

Molecular Formula

C3H5NO4

Molecular Weight

119.08 g/mol

InChI

InChI=1S/C3H5NO4/c5-4(6)8-2-3-1-7-3/h3H,1-2H2

InChI Key

ADZAAKGRMMGJKM-UHFFFAOYSA-N

SMILES

C1C(O1)CO[N+](=O)[O-]

Synonyms

glycidyl nitrate

Canonical SMILES

C1C(O1)CO[N+](=O)[O-]

2,3-Epoxypropyl nitrate, also known as oxiran-2-ylmethyl nitrate, is an organic compound with the molecular formula C₃H₅NO₄ and a molecular weight of approximately 119.08 g/mol. It is characterized by its epoxy group and nitrate functional group, which contribute to its reactivity and potential applications in various fields. The compound has a density of 1.409 g/cm³ and a boiling point of 179.7 °C at 760 mmHg, making it a relatively stable substance under standard conditions .

Due to its functional groups:

  • Ring-opening Reactions: The epoxy group can react with nucleophiles, leading to the formation of alcohols or amines.
  • Nitrate Ester Reactions: The nitrate group can participate in reactions typical of alkyl nitrates, such as hydrolysis or decomposition under specific conditions.
  • Thermal Decomposition: When heated, 2,3-epoxypropyl nitrate may decompose to produce toxic gases, including nitrogen oxides .

Synthesis of 2,3-epoxypropyl nitrate can be achieved through various methods:

  • Nitration of Epoxy Compounds: The compound can be synthesized by the nitration of glycidol (an epoxy alcohol), which involves the reaction with nitric acid.
  • Direct Reaction with Nitrate Sources: Another method includes reacting epoxide compounds with nitrate sources under controlled conditions to yield the desired product .

2,3-Epoxypropyl nitrate finds applications in several areas:

  • Chemical Intermediates: It serves as an intermediate in the synthesis of other organic compounds.
  • Explosives: Due to its nitrate content, it may have potential uses in explosive formulations.
  • Research: It is utilized in laboratory settings for studying reaction mechanisms involving epoxides and nitrates .

Several compounds share structural similarities with 2,3-epoxypropyl nitrate. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
Glycidyl NitrateC₃H₅NO₄Similar structure but primarily used in coatings
2-Methyl-2-nitropropaneC₄H₉NDifferent functional groups; used in explosives
EpichlorohydrinC₃H₅ClOUsed as an epoxy resin precursor; less reactive

Uniqueness of 2,3-Epoxypropyl Nitrate: Unlike many similar compounds, 2,3-epoxypropyl nitrate combines both epoxy and nitrate functionalities, which may lead to unique reactivity patterns not observed in others. Its potential applications in both chemical synthesis and explosives highlight its versatility compared to structurally similar compounds .

XLogP3

0.2

Other CAS

6659-62-7

Dates

Modify: 2023-08-19

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